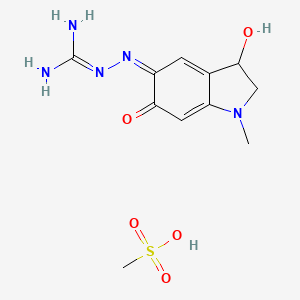

Mesilato de monoaminoguanidina de adreno-cromógeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

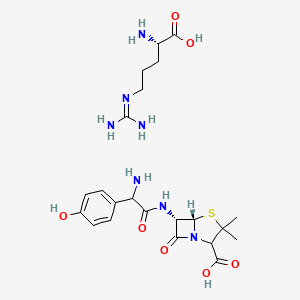

El mesilato de monoaminoguanidina de adrenochroma es un derivado del adrenochroma, un compuesto producido por la oxidación de la adrenalina (epinefrina). Es conocido por sus propiedades hemostáticas, lo que significa que ayuda a detener el sangrado al promover la coagulación de la sangre. Este compuesto se utiliza en diversas aplicaciones médicas y científicas debido a sus propiedades químicas únicas .

Aplicaciones Científicas De Investigación

El mesilato de monoaminoguanidina de adrenochroma tiene varias aplicaciones de investigación científica:

Efectos radioprotectores: Se ha demostrado que mejora la recuperación de la leucopenia inducida por radiación en ratones.

Investigación del cáncer: Se está estudiando por sus posibles efectos sobre el cáncer y el tejido normal durante la radioterapia.

Supervivencia de células progenitoras hematopoyéticas: Se ha descubierto que aumenta la supervivencia de las células progenitoras hematopoyéticas en ratones irradiados.

Mecanismo De Acción

El mecanismo de acción del mesilato de monoaminoguanidina de adrenochroma implica su interacción con los adrenorreceptores de la superficie de las plaquetas, que son receptores acoplados a Gq. Esta interacción activa la vía de trifosfato de inositol/diacilglicerol de la fosfolipasa C y aumenta los niveles intracelulares de calcio. Estos eventos moleculares contribuyen a sus efectos hemostáticos y radioprotectores.

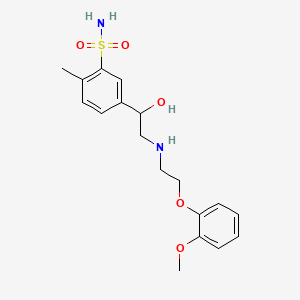

Compuestos similares:

Adrenochroma: El compuesto principal, producido por la oxidación de la adrenalina.

Carbazocroma: Un derivado de semicarbazida del adrenochroma, utilizado como agente hemostático.

Singularidad: El mesilato de monoaminoguanidina de adrenochroma es único debido a sus propiedades hemostáticas y radioprotectoras combinadas. A diferencia del adrenochroma y el carbazocroma, ha demostrado potencial para mejorar la supervivencia de las células progenitoras hematopoyéticas y proteger contra el daño inducido por la radiación .

Análisis Bioquímico

Biochemical Properties

Adrenochrome Monoaminoguanidine Mesilate interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation of adrenaline . Over 80% of the adrenaline oxidation occurs via the adrenochrome pathway .

Cellular Effects

Adrenochrome Monoaminoguanidine Mesilate has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to enhance recovery from radiation-induced leukopenia . This suggests that Adrenochrome Monoaminoguanidine Mesilate may have a role in cellular recovery processes following radiation exposure .

Molecular Mechanism

The molecular mechanism of action of Adrenochrome Monoaminoguanidine Mesilate involves its interaction with various biomolecules. It is involved in the oxidation of adrenaline, which is a key biochemical reaction

Temporal Effects in Laboratory Settings

In laboratory settings, Adrenochrome Monoaminoguanidine Mesilate has been observed to enhance recovery from radiation-induced leukopenia This suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Adrenochrome Monoaminoguanidine Mesilate vary with different dosages in animal models. For instance, it has been found to enhance recovery from radiation-induced leukopenia in rabbits

Metabolic Pathways

Adrenochrome Monoaminoguanidine Mesilate is involved in the oxidation of adrenaline, which is a key metabolic pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mesilato de monoaminoguanidina de adrenochroma se puede sintetizar haciendo reaccionar adrenochroma con aminoguanidina en presencia de un ácido. Un método implica mezclar nitrato de aminoguanidina, ácido nítrico y agua con una solución acuosa de adrenochroma . La reacción se lleva a cabo típicamente bajo condiciones controladas para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En entornos industriales, el adrenochroma se prepara a menudo oxidando adrenalina o sus sales con agentes oxidantes como los persulfatos . El adrenochroma resultante se hace reaccionar entonces con aminoguanidina para producir mesilato de monoaminoguanidina de adrenochroma. Este proceso se optimiza para maximizar el rendimiento y la pureza, al tiempo que se minimizan los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: El mesilato de monoaminoguanidina de adrenochroma experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Agentes oxidantes: Persulfatos, óxido de plata.

Agentes reductores: Ácido acético, zinc.

Ácidos: Ácido nítrico.

Productos principales:

Adrenochroma: Producido por la oxidación de la adrenalina.

Mesilato de Monoaminoguanidina de Adrenochroma: Producido por la reacción de adrenochroma con aminoguanidina.

Comparación Con Compuestos Similares

Adrenochrome: The parent compound, produced by the oxidation of adrenaline.

Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic agent.

Uniqueness: Adrenochrome monoaminoguanidine mesilate is unique due to its combined hemostatic and radioprotective properties. Unlike adrenochrome and carbazochrome, it has shown potential in enhancing the survival of hematopoietic progenitor cells and protecting against radiation-induced damage .

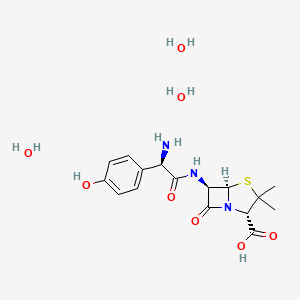

Propiedades

Número CAS |

4009-68-1 |

|---|---|

Fórmula molecular |

C12H18N4O5S |

Peso molecular |

330.36 g/mol |

Nombre IUPAC |

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |

InChI |

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |

Clave InChI |

BILXMHZJNCPMDS-UHFFFAOYSA-N |

SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O |

SMILES isomérico |

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |

SMILES canónico |

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

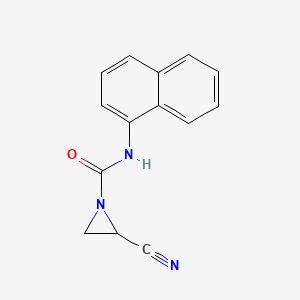

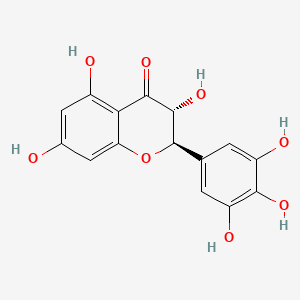

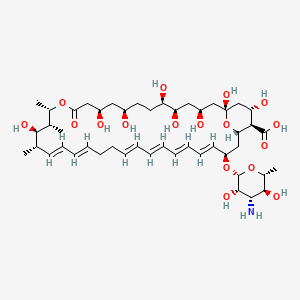

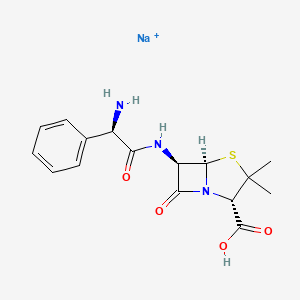

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.